molecular formula C9H14BNO4S B1463659 3-(Propylsulfonamido)phenylboronic acid CAS No. 1072945-64-2

3-(Propylsulfonamido)phenylboronic acid

Cat. No.: B1463659
CAS No.: 1072945-64-2
M. Wt: 243.09 g/mol
InChI Key: JZIHQVMLJAJFFZ-UHFFFAOYSA-N
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Description

3-(Propylsulfonamido)phenylboronic acid is an organoboron compound with the molecular formula C9H14BNO4S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylsulfonamido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propylsulfonamido)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propylsulfonamido)phenylboronic acid is unique due to the presence of the propylsulfonamido group, which enhances its selectivity and binding affinity for cis-diol-containing molecules. This makes it particularly valuable in applications requiring high specificity, such as in the development of boronate affinity materials .

Properties

IUPAC Name

[3-(propylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-2-6-16(14,15)11-9-5-3-4-8(7-9)10(12)13/h3-5,7,11-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQVMLJAJFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674474
Record name {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-64-2
Record name {3-[(Propane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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